phenyl 2-[(2,5-dimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate
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Overview
Description
Phenyl 2-[(2,5-dimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate is a chemical compound known for its unique structure and potential applications in various fields. It is a carbamate ester, which is a category of organic compounds derived from carbamic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl 2-[(2,5-dimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate typically involves the reaction of 2,5-dimethylphenyl isocyanate with pyrrolidine-1-carboxylic acid phenyl ester. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically conducted at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and continuous flow reactors to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Phenyl 2-[(2,5-dimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or esters.
Scientific Research Applications
Phenyl 2-[(2,5-dimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phenyl 2-[(2,5-dimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Phenyl 2-[(2,5-dimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate can be compared with other carbamate esters and pyrrolidine derivatives:
Carbamate Esters: Similar compounds include ethyl carbamate and methyl carbamate, which have different substituents on the carbamate group.
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2,5-dione and pyrrolidine-2-one share the pyrrolidine ring structure but differ in their functional groups.
The uniqueness of this compound lies in its specific combination of the carbamate ester and pyrrolidine ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
phenyl 2-[(2,5-dimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14-10-11-15(2)17(13-14)21-19(23)18-9-6-12-22(18)20(24)25-16-7-4-3-5-8-16/h3-5,7-8,10-11,13,18H,6,9,12H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYYTTWZILQXKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2CCCN2C(=O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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